N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide
Description
Chemical Structure and Properties: N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a chiral piperidine derivative featuring a cyclopropyl group, a hydroxyethyl substituent, and an acetamide moiety. Its molecular formula is C₁₂H₂₁N₂O₂, with a molecular weight of 226.32 g/mol ().
Properties
IUPAC Name |
N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(16)14(11-4-5-11)12-3-2-6-13(9-12)7-8-15/h11-12,15H,2-9H2,1H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVBHWNDFMSBTF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCCN(C1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Neurological Disorders : N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is being investigated for its pharmacological properties aimed at treating neurological disorders. Its interaction with specific receptors may lead to therapeutic effects, potentially modulating pathways involved in conditions such as depression or anxiety .
- Drug Development : The compound serves as a lead structure for developing novel drugs targeting various biological systems. Its ability to interact with neurotransmitter receptors makes it a candidate for further exploration in drug design .
-
Organic Synthesis
- Intermediate in Synthesis : This compound acts as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in the production of specialty chemicals .
- Reactivity : The presence of the hydroxyethyl group enhances nucleophilicity, enabling substitution reactions that can yield diverse derivatives for further applications .
- Biological Studies
-
Industrial Applications
- Specialty Chemicals Production : The compound is also employed in the industrial sector for producing specialty chemicals and materials, benefiting from its unique chemical properties .
Case Study 1: Neurological Effects
A study investigated the effects of similar piperidine derivatives on serotonin receptors, revealing that modifications to the piperidine structure significantly influenced receptor binding affinity and selectivity. This indicates that this compound may possess similar properties worthy of exploration .
Case Study 2: Synthesis Pathways
Research on synthetic routes for compounds related to this compound demonstrated efficient methods for introducing functional groups through nucleophilic substitutions, highlighting its utility as a versatile intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues :
Key Findings :
Impact of Stereochemistry :
The (S)- vs. (R)-configuration in piperidine derivatives (e.g., ) can significantly influence biological activity. For instance, enantiomers may exhibit divergent binding affinities to chiral targets like G protein-coupled receptors (GPCRs) .
Role of Hydroxyethyl vs. Aminoethyl Substituents: The hydroxyethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the aminoethyl variant (), which may improve solubility but reduce membrane permeability.
Functional Group Modifications :
Chloroacetamide derivatives () introduce electrophilic sites, enabling covalent binding to cysteine residues in enzymes—a strategy used in kinase inhibitor design.
Patent and Research Landscape :
- Piperidine derivatives are prominent in patents for neuropeptide receptor antagonists (e.g., SR142801 in ) and kinase inhibitors. The hydroxyethyl group in the target compound aligns with trends in optimizing solubility for CNS-targeted drugs.
Biological Activity
N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide is a synthetic compound with notable biological activities, particularly in pharmacology. Its unique structural features, including a cyclopropyl group and a hydroxylated piperidine moiety, contribute to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular formula is CHNO, and it has a molecular weight of approximately 210.29 g/mol. The presence of the cyclopropyl group enhances its lipophilicity, potentially improving bioavailability compared to similar compounds.
This compound primarily interacts with biological targets through:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The cyclopropyl ring contributes to hydrophobic interactions, which are crucial for receptor binding.
These interactions suggest that the compound may modulate various biochemical pathways, influencing cellular processes related to pain management and potentially other therapeutic areas such as anxiety and depression.
Analgesic Properties
Preliminary studies indicate that this compound exhibits analgesic properties. It is hypothesized to act on central nervous system pathways involved in pain perception.
Anticancer Potential
Research has shown that this compound may inhibit MDM2 (Mouse Double Minute 2 homolog), a protein that regulates the tumor suppressor p53. By inhibiting MDM2, the compound could promote p53 activity, leading to increased apoptosis in cancer cells. This mechanism positions it as a candidate for further investigation in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand its biological activity, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(1-piperidinyl)acetamide | Contains a piperidine ring and methyl substitution | Analgesic properties |
| N-Isopropyl-N-(3-piperidinyl)acetamide | Similar piperidine structure with isopropyl group | Potential MDM2 inhibitor |
| N-Cyclobutyl-N-[1-(hydroxyethyl)piperidin-3-yl]acetamide | Cyclobutyl group instead of cyclopropyl | Investigated for similar biological pathways |
This table highlights how variations in structure can influence pharmacological profiles and mechanisms of action.
Research Findings
Several studies have explored the biological activity of this compound:
- Pain Management Studies : In vivo models have shown promising results for pain relief, indicating potential applications in developing new analgesics.
- Cancer Research : In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines through MDM2 inhibition.
- Mechanism-Based Approaches : Recent reviews emphasize the importance of understanding the compound's interaction with specific molecular targets, which could lead to optimized therapeutic strategies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide?
- Methodology : Utilize amide coupling reactions with activated intermediates. For example, react cyclopropylamine derivatives with a piperidin-3-yl-acetamide precursor in the presence of coupling agents like EDC/HOBt. Optimize stereochemical control using chiral catalysts or enantioselective conditions, as demonstrated in similar acetamide syntheses . Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodology :
- NMR : Assign stereochemistry using - and -NMR, focusing on splitting patterns of the piperidine and cyclopropyl groups. Compare experimental shifts with computed spectra (DFT/B3LYP/6-31G*) .
- IR : Identify key functional groups (amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3300 cm) .
- MS : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]) and fragmentation patterns .
Q. What crystallographic strategies ensure accurate structural determination of this compound?
- Methodology : Perform single-crystal X-ray diffraction using SHELXL for refinement . Validate hydrogen bonding and torsional angles with PLATON. Address data contradictions (e.g., thermal motion outliers) via iterative refinement and electron density maps .
Q. How can HPLC methods be optimized to assess purity and detect related substances?
- Methodology : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (65:35 v/v) at 1.0 mL/min. Detect impurities at 254 nm, referencing pharmacopeial protocols for acetamide derivatives . Quantify impurities via external calibration curves.
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance stereochemical purity of the (S)-piperidin-3-yl moiety?
- Methodology :
- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during piperidine ring formation .
- Kinetic Control : Monitor reaction progress via -NMR to minimize racemization at elevated temperatures .
Q. How to resolve contradictions between computational models and experimental data (e.g., NMR chemical shifts)?
- Methodology :
- DFT Refinement : Recalculate shifts using higher basis sets (e.g., 6-311++G**) and solvent effects (PCM model) .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility in solution .
Q. What experimental designs evaluate the compound's structure-activity relationship (SAR) in biological systems?
- Methodology :
- Derivatization : Synthesize analogs with modified cyclopropyl or hydroxyethyl groups (e.g., N-alkylation, hydroxyl substitution) .
- Assays : Test in vitro activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett constants, logP) .
Q. How to validate stability under varying pH and temperature conditions for long-term storage?
- Methodology :
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
Q. How can molecular docking predict binding interactions with target proteins?
- Methodology :
- Ligand Preparation : Generate 3D conformers (OpenBabel) and optimize geometry (Avogadro).
- Docking : Use AutoDock Vina with a rigid receptor (PDB ID: target protein). Validate poses via MD simulations (GROMACS) and compare with experimental IC data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
